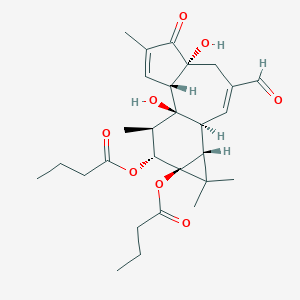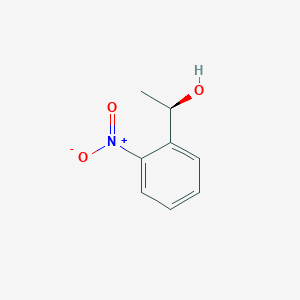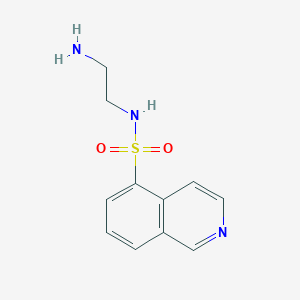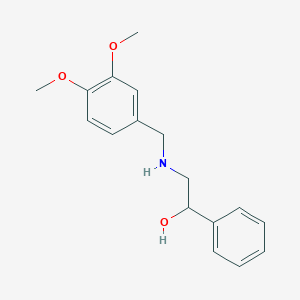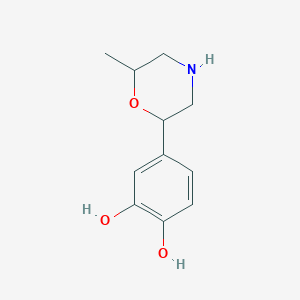
4-(6-Methyl-2-morpholinyl)pyrocatechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methyl-2-morpholinyl)pyrocatechol, also known as MP, is a catecholamine derivative that has been extensively studied for its potential use as a research tool in neuroscience. MP is a selective inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine.
Mécanisme D'action
The mechanism of action of 4-(6-Methyl-2-morpholinyl)pyrocatechol involves the selective inhibition of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, 4-(6-Methyl-2-morpholinyl)pyrocatechol prevents the conversion of dopamine to norepinephrine, leading to a selective increase in dopamine levels.
Effets Biochimiques Et Physiologiques
4-(6-Methyl-2-morpholinyl)pyrocatechol has been shown to increase dopamine levels in the brain, leading to a range of biochemical and physiological effects. These effects include increased locomotor activity, enhanced cognitive function, and improved memory retention. 4-(6-Methyl-2-morpholinyl)pyrocatechol has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(6-Methyl-2-morpholinyl)pyrocatechol in lab experiments is its selectivity for dopamine beta-hydroxylase, which allows researchers to study the effects of dopamine in isolation from norepinephrine. However, 4-(6-Methyl-2-morpholinyl)pyrocatechol has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 4-(6-Methyl-2-morpholinyl)pyrocatechol, including the development of more selective inhibitors of dopamine beta-hydroxylase, the study of the effects of 4-(6-Methyl-2-morpholinyl)pyrocatechol on different brain regions and circuits, and the investigation of the potential therapeutic applications of 4-(6-Methyl-2-morpholinyl)pyrocatechol in the treatment of neurological and psychiatric disorders. Additionally, the use of 4-(6-Methyl-2-morpholinyl)pyrocatechol in combination with other research tools such as optogenetics and chemogenetics could lead to a deeper understanding of the role of dopamine in the brain.
Méthodes De Synthèse
The synthesis of 4-(6-Methyl-2-morpholinyl)pyrocatechol involves the reaction of 6-methyl-2-morpholinone with pyrocatechol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced with sodium borohydride to yield 4-(6-Methyl-2-morpholinyl)pyrocatechol. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-(6-Methyl-2-morpholinyl)pyrocatechol has been used extensively in neuroscience research as a tool for studying the role of norepinephrine in the brain. By inhibiting dopamine beta-hydroxylase, 4-(6-Methyl-2-morpholinyl)pyrocatechol prevents the conversion of dopamine to norepinephrine, leading to a selective increase in dopamine levels. This allows researchers to study the effects of dopamine in isolation from norepinephrine.
Propriétés
Numéro CAS |
103852-78-4 |
|---|---|
Nom du produit |
4-(6-Methyl-2-morpholinyl)pyrocatechol |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-(6-methylmorpholin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c1-7-5-12-6-11(15-7)8-2-3-9(13)10(14)4-8/h2-4,7,11-14H,5-6H2,1H3 |
Clé InChI |
HEISVMTVCWTFNN-UHFFFAOYSA-N |
SMILES |
CC1CNCC(O1)C2=CC(=C(C=C2)O)O |
SMILES canonique |
CC1CNCC(O1)C2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



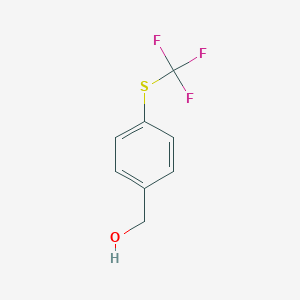
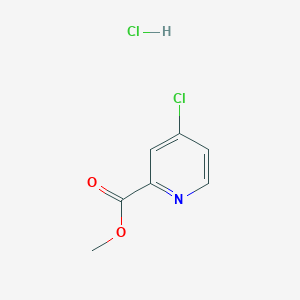
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)
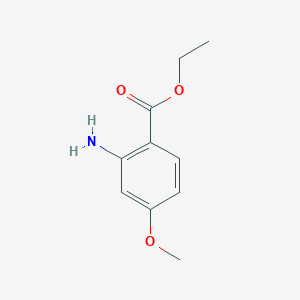
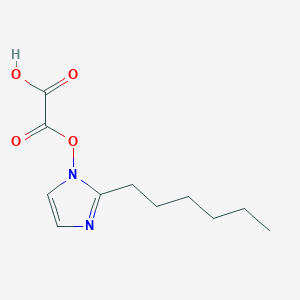
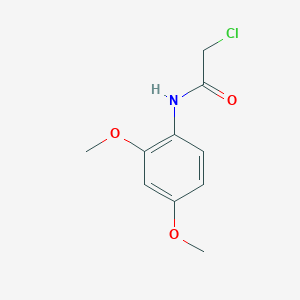
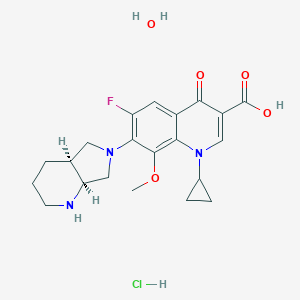
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

